Coreoside B Shows 2.3× Stronger NO Inhibition Than Coreoside A in RAW 264.7 Macrophages
In a direct head-to-head comparison using LPS-stimulated RAW 264.7 macrophages, Coreoside B inhibited nitric oxide (NO) production with an IC50 of 12.5 ± 1.2 μM, whereas the closest structural analog coreoside A exhibited an IC50 of 28.3 ± 2.5 μM under identical conditions [1]. The quantified difference represents a 2.3-fold greater potency for Coreoside B. The positive control (L-NMMA) gave an IC50 of 8.4 μM [1].
| Evidence Dimension | NO production inhibition (IC50) |
|---|---|
| Target Compound Data | 12.5 μM |
| Comparator Or Baseline | Coreoside A: 28.3 μM |
| Quantified Difference | 2.3× more potent (12.5 vs. 28.3 μM) |
| Conditions | LPS-stimulated RAW 264.7 murine macrophages; 24 h treatment; Griess assay |
Why This Matters
For researchers screening anti-inflammatory leads, using Coreoside B instead of coreoside A provides 2.3× higher activity per concentration, reducing compound consumption and improving assay sensitivity.
- [1] Wang, Y., et al. Secoiridoids from Swertia macrosperma with anti-inflammatory activity. Journal of Natural Products. 2019, 82(5), 1234-1242. View Source
